molecular formula C5H8O2 B193281 Cyclobutanecarboxylic acid CAS No. 3721-95-7

Cyclobutanecarboxylic acid

Cat. No.: B193281
CAS No.: 3721-95-7
M. Wt: 100.12 g/mol
InChI Key: TXWOGHSRPAYOML-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, chemically represented as C₅H₈O₂, is a type of carboxylic acid featuring a cyclobutane backbone. This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties. The four-membered ring of this compound brings about several intriguing chemical properties, including high ring strain due to angle strain and torsional strain. This compound is a colorless solid under standard conditions, with a molar mass of 100.12 g/mol and a characteristic sharp odor .

Biochemical Analysis

Biochemical Properties

Cyclobutanecarboxylic acid plays a significant role in various biochemical reactions due to its unique structural characteristics. The compound’s cyclobutane ring introduces angle and torsional strain, which influences its reactivity. This compound interacts with several enzymes and proteins, including those involved in esterification and amide formation . For instance, it can react with alcohols in the presence of a catalyst to form cyclobutanecarboxylate esters, or with amines to form amides . These interactions are crucial in biochemical pathways and pharmaceutical synthesis.

Cellular Effects

This compound affects various cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in hydrogen bonding due to its carboxyl group allows it to interact with cellular proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in metabolic pathways, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard conditions, but its reactivity can vary depending on the experimental environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo esterification, amide formation, and other typical carboxylic acid reactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature and ability to engage in hydrogen bonding facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within specific cellular compartments, impacting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its localization . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical functions and potential therapeutic applications.

Comparison with Similar Compounds

Cyclobutanecarboxylic acid can be compared to other carboxylic acids with cyclic structures, such as cyclopropanecarboxylic acid and cyclopentanecarboxylic acid. Compared to these compounds, this compound has a higher ring strain due to its four-membered ring, which influences its reactivity and stability . The unique combination of the cyclobutane ring and the carboxyl group makes this compound a valuable compound in various chemical syntheses and applications .

Similar Compounds

This compound stands out due to its unique structural characteristics and the high ring strain of its cyclobutane ring, which significantly influences its chemical behavior and applications.

Properties

IUPAC Name

cyclobutanecarboxylic acid
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InChI

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
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InChI Key

TXWOGHSRPAYOML-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)O
Source PubChem
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID3057725
Record name Cyclobutanecarboxylic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Cyclobutanecarboxylic acid
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CAS No.

3721-95-7
Record name Cyclobutanecarboxylic acid
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Record name Cyclobutanecarboxylic acid
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Record name CYCLOBUTANECARBOXYLIC ACID
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Record name Cyclobutanecarboxylic acid
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Record name Cyclobutanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclobutanecarboxylic acid?

A1: The molecular formula of this compound is C5H8O2, and its molecular weight is 100.12 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Infrared (IR) spectroscopy reveals a characteristic band in the range of 935–900 cm-1 indicative of the cyclobutane ring, particularly when bands are present in the 3000–2800 cm-1 region []. Additionally, a band at 1250 cm-1 is considered a useful spectral characteristic of cyclobutanes. A consistent band representing ring C-H at a substitution site appears at 2874–2855 cm-1 [].

Q3: How does the presence of a cyclobutane ring influence the biological activity of compounds, particularly in comparison to other ring sizes?

A3: Research suggests that the cyclobutane ring size, compared to cyclopropane or cyclopentane, can significantly impact a compound's biological activity. For example, spirocyclic cyclodipeptides containing 1-amino-1-cyclobutanecarboxylic acid showed lower inhibitory activity against the caudal morphogenic system (CMS) of Chick embryos compared to analogues containing 1-amino-1-cyclopentanecarboxylic acid [].

Q4: How does the introduction of substituents like halogens or alkyl groups onto the cyclobutane ring affect the compound's activity?

A4: Introducing substituents onto the cyclobutane ring can drastically alter the compound's activity. For instance, incorporating a trifluoromethyl group into 1-aminocyclobutane-1-carboxylic acid results in analogues with distinct properties []. In another study, the addition of a fluorine atom to the phenyl ring in a this compound derivative led to the development of a conformationally restricted 19F NMR label for studying membrane-bound peptides [].

Q5: What is the significance of the relative stereochemistry of substituents on the cyclobutane ring in terms of biological activity?

A5: Stereochemistry plays a crucial role in determining the biological activity of this compound derivatives. The four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxyclic acid were synthesized and evaluated for their binding affinity to the glycine binding site of the NMDA receptor. The study found variations in potency among the isomers, highlighting the importance of stereochemistry in ligand-receptor interactions [].

Q6: Does incorporating a cyclobutane ring into a molecule necessarily enhance its activity compared to its acyclic counterpart?

A6: Not necessarily. While a cyclobutane ring can introduce conformational restrictions that may be beneficial for activity, it's not a guaranteed enhancer. The overall structure-activity relationship is complex and depends on the specific target and desired activity. For instance, (+/-)-trans-2-(Aminomethyl)this compound hydrochloride, a rigid analogue of gamma-aminobutyric acid (γAbu), showed significantly lower binding affinity to γAbu receptors compared to γAbu itself [].

Q7: Are there specific structural features within this compound derivatives that make them suitable for targeting certain receptors or enzymes?

A7: Yes, the presence of specific functional groups and their spatial arrangement within this compound derivatives contribute to their ability to interact with particular biological targets. For instance, the carboxyl group, often present in these compounds, can participate in hydrogen bonding or ionic interactions with amino acid residues in the active site of enzymes or receptors. Moreover, the constrained conformation imposed by the cyclobutane ring might improve selectivity by limiting the possible binding orientations of the molecule. Further research focusing on the specific interactions between these derivatives and their targets would provide a more comprehensive understanding of the structure-activity relationships.

Q8: What are some of the known biological targets of this compound derivatives?

A8: Research indicates that this compound derivatives can interact with various biological targets, including:

  • Amino acid transporters: Studies show that trans-1-amino-3-fluorothis compound (FACBC), a PET tracer, is transported into prostate cancer cells primarily via sodium-dependent amino acid transporters, specifically ASCT2 [].
  • Gamma-aminobutyric acid (GABA) receptors: Certain this compound derivatives act as GABA receptor agonists, potentially influencing neurotransmission [].
  • N-methyl-D-aspartate (NMDA) receptors: Some derivatives show activity as ligands for the glycine binding site of the NMDA receptor, which is involved in excitatory neurotransmission [, ].
  • Proline dehydrogenase (PRODH): Studies have explored this compound and its derivatives as inhibitors of PRODH, an enzyme involved in proline metabolism and implicated in cancer cell metabolism [].

Q9: How does the interaction of this compound derivatives with these targets translate into their observed effects?

A9: The downstream effects of these interactions are diverse and depend on the specific target and the derivative's mechanism of action. For example:

  • Inhibition of PRODH: By inhibiting PRODH, this compound derivatives could potentially disrupt proline metabolism in cancer cells, leading to antiproliferative effects [].
  • Modulation of GABAergic signaling: Agonists of GABA receptors can enhance inhibitory neurotransmission, potentially leading to sedative or anticonvulsant effects [].
  • Influence on NMDA receptor activity: Derivatives acting on the glycine binding site of NMDA receptors can modulate receptor activity, with potential implications for learning, memory, and neuroprotection [, ].

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